Pyr-phe-OH

Übersicht

Beschreibung

Pyr-Phe-OH is an effective pyrene-based hydrogel . It can self-assemble into hydrogels in the range of pH=7.5-14.0, and also shows a very low gel concentration (0.037% (w/v)) in phosphate buffer . It is also a substrate for pyroglutamyl peptidase I .

Synthesis Analysis

This compound can be synthesized via solid-phase synthesis . The used amino acids for the synthesis include Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Arg(pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, H-Pyr-OH, H-Pyrazine-OH .Molecular Structure Analysis

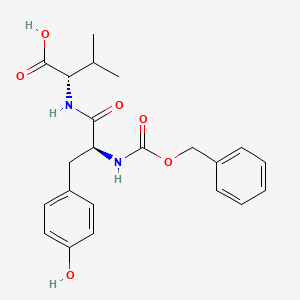

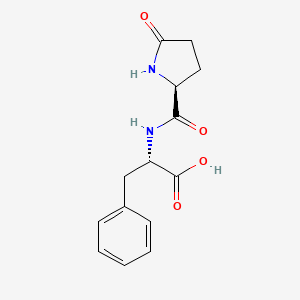

The molecular weight of this compound is 276.29 . Its molecular formula is C14H16N2O4 . The this compound molecule contains a total of 37 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The cometabolism of PHE and PYR had a common phthalic acid pathway, and the degradation pathway of PHE was included in the downstream pathway of PYR . The degradation of PYR and PHE showed lag from 0 to 4 days, and the final promoting efficiency of cometabolism were not significant .Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.29 and a molecular formula of C14H16N2O4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen

1. Monitoring Reactive Oxygen Species in Biological and Ecological Systems

The amino acid phenylalanine (Phe) has been used to monitor the kinetics of pyrite-induced hydroxyl radical formation, which is significant for understanding reactive oxygen species in biological and ecological systems. This approach is vital for environmental engineering and optimizing remediation approaches for contaminated waste streams. In this context, Pyr-phe-OH serves as a probe to assess the formation of hydroxyl radicals in the presence of minerals like pyrite (Fisher, Schoonen, & Brownawell, 2012).

2. Biomonitor

ing Human Exposure to PollutantsUrinary biomarkers, including hydroxypyrene (OH-Pyr), are widely used for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs) resulting from environmental pollution and tobacco smoke. Studies involving firefighters and workers exposed to bitumen fumes have used OH-Pyr as a key indicator to evaluate exposure levels, demonstrating its applicability in occupational health and risk assessment (Gill et al., 2019), (Lotz et al., 2016).

3. Environmental Applications in Sorption and Remediation

The study of phenanthrene (Phe) and pyrene (Pyr) sorption by sewage sludge and biochars derived from it has practical implications in environmental cleanup. These studies help in understanding the mechanisms of pollutant binding and the efficiency of various materials in adsorbing harmful compounds from the environment (Zielińska & Oleszczuk, 2015).

4. Understanding the Biodegradability of Soil-bound Pollutants

Research has focused on the relative bioavailability of soil-bound PAHs in animals, providing insights into how pollutants like PHE and PYR are absorbed and metabolized. This knowledge is crucial for risk assessment studies and developing strategies to mitigate the impact of soil contamination (Ounnas et al., 2009).

5. Chemical and Corrosion Studies

This compound and its derivatives have been investigated for their potential as corrosion inhibitors. This research provides insights into the interaction of these compounds with metallic surfaces and their potential industrial applications (Verma et al., 2020).

Wirkmechanismus

Target of Action

Pyr-phe-OH, also known as Iberiotoxin, is a 37-amino acid peptide derived from the Eastern Indian red scorpion Hottentotta tamulus . It primarily targets the large-conductance calcium-activated potassium channels (maxiK or BK channels) on the outer face of cells . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including nerve signal transmission and muscle contraction .

Mode of Action

Iberiotoxin binds to the BK channels with high affinity . It selectively inhibits the current by decreasing both the probability of opening and the open time of the channel . This interaction alters the normal functioning of the channels, thereby affecting the physiological processes that rely on them.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of potassium ion flow across the cell membrane. By inhibiting the BK channels, this compound disrupts the normal potassium ion balance within the cell. This can have downstream effects on various physiological processes, including nerve signal transmission and muscle contraction .

Pharmacokinetics

It may be metabolized by various enzymes and ultimately excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of BK channels, leading to altered potassium ion flow across the cell membrane . This can affect various physiological processes, potentially leading to symptoms such as changes in nerve signal transmission and muscle contraction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that bind to BK channels could potentially compete with this compound, affecting its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound .

Biochemische Analyse

Biochemical Properties

Pyr-phe-OH plays a crucial role in biochemical reactions, particularly in the context of environmental and occupational exposure to PAHs. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further interact with DNA, forming adducts that may result in mutagenic and carcinogenic effects . Additionally, this compound can bind to serum albumin, affecting its transport and distribution in the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . This activation can result in increased production of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Furthermore, this compound has been shown to affect mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the AhR, which then translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) . This complex binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes involved in detoxification and metabolism . Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450s, affecting their catalytic activity . These interactions result in changes in gene expression and cellular responses to environmental toxins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic inflammation . These long-term effects can result in alterations in cellular function and increased susceptibility to diseases such as cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxic effects, including DNA damage, apoptosis, and tissue inflammation . Threshold effects have been observed, where certain doses result in a marked increase in adverse outcomes . Toxicity studies in animal models have highlighted the potential risks associated with high levels of this compound exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate this compound, producing metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic flux of this compound can influence the levels of its metabolites in the body, affecting its overall toxicity and biological effects . Additionally, this compound metabolism can impact the levels of other metabolites, potentially disrupting normal cellular functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin plays a significant role in the transport of this compound in the bloodstream . Within cells, this compound can interact with intracellular transporters, facilitating its movement to specific cellular compartments . The distribution of this compound can affect its localization and accumulation, influencing its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific organelles . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEZCXFVJLMPKG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)